![molecular formula C13H9ClFN5 B4412967 4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4412967.png)
4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine
説明
4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has gained significant attention in recent years due to its potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
作用機序
4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine exerts its inhibitory effect on the CFTR protein by binding to a specific site on the protein known as the ATP-binding site. This binding prevents the CFTR protein from opening and allowing chloride ions to pass through the cell membrane. This inhibition of CFTR function leads to reduced mucus production and improved lung function in individuals with cystic fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on CFTR function, this molecule has been demonstrated to reduce inflammation and oxidative stress in animal models of cystic fibrosis. This compound has also been shown to improve the function of other ion channels in the respiratory system, leading to improved lung function.
実験室実験の利点と制限
4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has several advantages for lab experiments. This molecule is readily available and has been extensively studied for its inhibitory effect on CFTR function. This compound has been shown to be effective in animal models of cystic fibrosis, making it a promising candidate for further research and development. However, this compound has some limitations. This molecule has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the safety and efficacy of this compound in humans have not yet been fully established.
将来の方向性
There are several promising future directions for research on 4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine. One area of research is the development of more potent and selective inhibitors of CFTR function. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Additionally, research is needed to establish the safety and efficacy of this compound in humans, which will be critical for the development of this molecule as a therapeutic agent for cystic fibrosis.
科学的研究の応用
4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. This molecule has been shown to selectively inhibit the function of the CFTR protein, which is defective in individuals with cystic fibrosis. This compound has been demonstrated to improve the function of CFTR in vitro and in vivo, leading to improved lung function and reduced mucus production in animal models of cystic fibrosis.
特性
IUPAC Name |
4-[2-[(2-chloro-4-fluorophenyl)methyl]tetrazol-5-yl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN5/c14-12-7-11(15)2-1-10(12)8-20-18-13(17-19-20)9-3-5-16-6-4-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFZNSDKVCGQKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2N=C(N=N2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。